(2R)-2-Quinolin-5-ylpropan-1-ol
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Overview
Description
(2R)-2-Quinolin-5-ylpropan-1-ol is a chiral compound with a quinoline ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-5-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable chiral precursor.
Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the formation of the desired enantiomer. Common conditions include
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Quinolin-5-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for substitution reactions.
Major Products
Oxidation: Formation of quinolin-5-ylpropanone.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of quinolin-5-ylpropyl halides.
Scientific Research Applications
(2R)-2-Quinolin-5-ylpropan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Quinolin-5-ylpropan-1-ol: The enantiomer of the compound with different stereochemistry.
Quinolin-5-ylmethanol: A similar compound with a methanol group instead of propanol.
Quinolin-5-ylpropan-2-ol: A compound with the hydroxyl group on the second carbon of the propanol chain.
Uniqueness
(2R)-2-Quinolin-5-ylpropan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-4-2-6-12-11(10)5-3-7-13-12/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJCBACVSBTSV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C=CC=NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C2C=CC=NC2=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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